molecular formula C10H9BrO2 B2501981 [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol CAS No. 693806-45-0

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol

Cat. No. B2501981
CAS RN: 693806-45-0
M. Wt: 241.084
InChI Key: KTEZMPUCEZUBDN-UHFFFAOYSA-N
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Description

“[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C10H9BrO2 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular structure of “[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” includes a bromine atom, a propynyl group, and a phenyl ring, which are all connected by oxygen atoms .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.1 . Other physical and chemical properties such as boiling point and density have been predicted to be 345.5±37.0 °C and 1.422±0.06 g/cm3 respectively .

Scientific Research Applications

Synthesis and Material Development

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol serves as a pivotal intermediate in the synthesis of complex organic molecules, demonstrating its utility in material science and organic chemistry. For instance, its application in the synthesis of liquid crystal materials showcases its relevance in developing advanced display technologies. The use of microwave-assisted flow reactor technology for the rapid and continuous synthesis of related compounds indicates its potential for scaling up production processes, highlighting its role in industrial applications (Egami et al., 2018).

Chemical Analysis and Methodology

The compound is also instrumental in analytical chemistry, as seen in the synthesis of deuterated versions of herbicidal ingredients. Its transformation into middle aromatic ring-deuterated forms for use as tracers in metabolic and degradation studies of herbicides underscores its importance in environmental chemistry and toxicology. This application is critical for quantifying herbicide residues in crops and foodstuff, ensuring food safety and environmental protection (Zheng-Min Yang & Long Lu, 2010).

Organic Synthesis

In organic synthesis, [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol is utilized to produce various biologically active compounds and intermediates. Its role in constructing novel molecular frameworks through regio- and chemoselective bromination techniques exemplifies its versatility in synthesizing pharmacologically relevant molecules. Such methodologies facilitate the development of synthetic routes for bromo-substituted cyclopentenones, which are valuable synthons in the production of pharmaceuticals and organic materials (Shirinian et al., 2012).

Photolysis and Radical Studies

The compound's involvement in studies of alkyl radicals containing different beta-leaving groups provides insights into the formation and behavior of olefin cation radicals. This research is pivotal for understanding the mechanisms of photo-induced chemical reactions, contributing to the fields of photochemistry and radical chemistry. The generation and trapping of olefin cation radicals have implications for designing light-driven organic synthesis and photopolymerization processes (Bales et al., 2001).

Future Directions

The compound’s potential for downstream applications via the alkyne tag suggests it could be used in future research and development . Its use in organic synthesis also indicates potential for the development of new synthetic methods .

properties

IUPAC Name

(5-bromo-2-prop-2-ynoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEZMPUCEZUBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol

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